Ethyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate is a useful research compound. Its molecular formula is C23H26N2O4S2 and its molecular weight is 458.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of action
The compound contains a piperazine moiety, which is a common structural feature in many drugs that interact with G protein-coupled receptors (GPCRs), such as alpha1-adrenergic receptors . .
Mode of action
If this compound does interact with GPCRs, it could potentially act as an agonist or antagonist, triggering or blocking the receptor’s function respectively. The exact mode of action would depend on the specific receptor and the compound’s affinity for it .
Biochemical pathways
The affected pathways would depend on the specific target of the compound. For example, if it targets alpha1-adrenergic receptors, it could affect pathways related to smooth muscle contraction in blood vessels, lower urinary tract, and prostate .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if it acts as an antagonist at alpha1-adrenergic receptors, it could potentially relax smooth muscle and reduce blood pressure .
Properties
IUPAC Name |
ethyl 3-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S2/c1-4-29-23(26)21-22(18-7-5-6-8-20(18)30-21)31(27,28)25-13-11-24(12-14-25)19-15-16(2)9-10-17(19)3/h5-10,15H,4,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTLUBPSBWAAKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCN(CC3)C4=C(C=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.